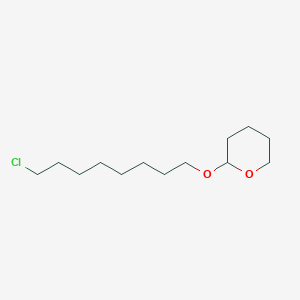
5-Cyclohexyl-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-3-methyl-1,2-oxazole is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-3-methyl-1,2-oxazole involves its binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of these receptors, leading to increased inhibitory neurotransmission. The exact mechanism by which this compound enhances the activity of GABA-A receptors is not fully understood.
Effets Biochimiques Et Physiologiques
5-Cyclohexyl-3-methyl-1,2-oxazole has been shown to have anticonvulsant and anxiolytic effects in animal models. These effects are thought to be due to the compound's ability to enhance the activity of GABA-A receptors. In addition, this compound has been shown to have sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Cyclohexyl-3-methyl-1,2-oxazole in lab experiments is its potential use as a ligand for GABA-A receptors. This compound has been shown to enhance the activity of these receptors, making it a useful tool for studying inhibitory neurotransmission. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving 5-Cyclohexyl-3-methyl-1,2-oxazole. One direction is to further explore the compound's mechanism of action and its effects on GABA-A receptors. Another direction is to investigate the potential therapeutic uses of this compound, such as its use as an anticonvulsant or anxiolytic agent. Additionally, further research is needed to explore the limitations of this compound in lab experiments and to develop new methods for synthesizing and working with this compound.
Méthodes De Synthèse
The synthesis of 5-Cyclohexyl-3-methyl-1,2-oxazole has been achieved through various methods. One method involves the reaction of cyclohexanone with methylamine and ethyl oxalyl chloride in the presence of sodium ethoxide. Another method involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. Both methods result in the formation of 5-Cyclohexyl-3-methyl-1,2-oxazole with moderate to good yields.
Applications De Recherche Scientifique
5-Cyclohexyl-3-methyl-1,2-oxazole has potential use in scientific research as a ligand for GABA-A receptors. GABA-A receptors are a type of ionotropic receptor that are involved in inhibitory neurotransmission in the central nervous system. The binding of 5-Cyclohexyl-3-methyl-1,2-oxazole to GABA-A receptors has been shown to enhance the activity of these receptors, leading to increased inhibitory neurotransmission. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models.
Propriétés
Numéro CAS |
109831-65-4 |
|---|---|
Nom du produit |
5-Cyclohexyl-3-methyl-1,2-oxazole |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
5-cyclohexyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
Clé InChI |
ZVQJNYCFSXQQLS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCC2 |
SMILES canonique |
CC1=NOC(=C1)C2CCCCC2 |
Synonymes |
Isoxazole, 5-cyclohexyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)



